![molecular formula C9H8N4O2 B1449487 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 857492-03-6](/img/structure/B1449487.png)
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one
Vue d'ensemble
Description
“3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one” is a chemical compound with the CAS Number: 857492-03-6. It has a molecular weight of 204.19 . The IUPAC name for this compound is 3-((2-hydroxyphenyl)amino)-1,2,4-triazin-5(4H)-one .
Synthesis Analysis
A related compound, a triazole, 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, has been synthesized from 2-hydroxybenzoic acid by routine multi-step chemical synthesis . This compound was then used in synthesizing two different Schiff base ligands .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reactions of 3-phenyl-1,2,4-triazin-5(4H)-one with indole and its methyl derivatives in the presence of N-substituted amino acids led to the formation of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4 .Applications De Recherche Scientifique
Antimicrobial Activities
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one and its derivatives have been synthesized and evaluated for their antimicrobial activities. Various studies have found these compounds to possess good or moderate activities against microorganisms, making them potential candidates for developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized some novel 1,2,4-triazole derivatives and found them to exhibit antimicrobial properties against test microorganisms (Bektaş et al., 2007).
Antibacterial Agents
A study by Alharbi and Alshammari (2019) synthesized fluorine-substituted 1,2,4-triazines and evaluated them as antibacterial agents. Some compounds showed interesting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating their potential in developing antibacterial drugs (Alharbi & Alshammari, 2019).
Anticancer Activity
Voskoboynik et al. (2018) reported the synthesis of 1,2,4-triazin-5(2H)-one derivatives and their pronounced cytostatic activity with respect to specific cancer cell lines, such as melanoma and kidney cancer. This suggests their potential use in cancer therapy (Voskoboynik et al., 2018).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for their antimicrobial and mosquito larvicidal activities. These derivatives showed promising results, suggesting their potential in controlling mosquito populations and managing microbial infections (Kumara et al., 2015).
Safety And Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its potential therapeutic roles. 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Similar research could be conducted with “3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one”.
Propriétés
IUPAC Name |
3-(2-hydroxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXJZUDSPVVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390361 | |
| Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one | |
CAS RN |
857492-03-6 | |
| Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)









![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)

